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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B10831163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-metastatic properties of VPC-
18005, a novel small molecule antagonist of the ETS-related gene (ERG) transcription factor.

In approximately half of prostate cancer cases, genomic alterations lead to the aberrant

overexpression of ERG, which plays a crucial role in disease progression and metastasis.[1][2]

VPC-18005 has emerged as a promising therapeutic candidate by directly targeting the DNA-

binding ETS domain of ERG, thereby inhibiting its transcriptional activity and mitigating the

metastatic cascade.[1][2][3][4][5][6] This document summarizes key quantitative data, details

experimental methodologies, and visualizes the underlying molecular pathways and

experimental workflows.

Core Mechanism of Action
VPC-18005 was identified through rational in silico drug design to sterically hinder the binding

of the ERG-ETS domain to DNA.[1][2][3][4] This direct interaction has been confirmed through

biophysical methods, including NMR spectroscopy, which demonstrated that VPC-18005
perturbs key residues like Tyr371 required for the ERG-DNA interaction.[1][4] By disrupting this

binding, VPC-18005 effectively inhibits ERG-induced transcription.[1][3][4][7][8] A critical

downstream target of ERG in promoting invasion is SOX9, and VPC-18005 has been shown to

decrease the expression of this gene.[1][3][4][8] This mechanism supports the non-toxic, anti-

metastatic application of VPC-18005, as it influences cell motility and invasion without

significantly affecting cell viability.[1][3][4]
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Quantitative Data Summary
The anti-metastatic efficacy of VPC-18005 has been quantified through a series of in vitro and

in vivo experiments. The following tables summarize the key findings.

In Vitro Efficacy of VPC-18005
Cell Line Assay Type Metric

Concentrati
on (µM)

Result Reference

PNT1B-ERG

Luciferase

Reporter

Assay

IC50 3

Inhibition of

pETS-luc

reporter

activity

[7]

VCaP

Luciferase

Reporter

Assay

IC50 6

Inhibition of

pETS-luc

reporter

activity

[7]

PNT1B-ERG
Migration

Assay
- 5

Reduced cell

migration
[7]

PNT1B-ERG
Invasion

Assay
- 5

Reduced cell

invasion
[7]

VCaP

Gene

Expression

(SOX9)

- 25

Markedly

decreased

SOX9 mRNA

levels

[3]

In Vivo Efficacy of VPC-18005 in Zebrafish Xenograft
Model
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Cell Line
Treatment
Concentration
(µM)

Reduction in
Metastasis

Statistical
Significance
(p-value)

Reference

PNT1B-ERG 1

Reduced to 20-

30% of

inoculated

animals

p = 0.03 [1][3][4]

PNT1B-ERG 10

Reduced to 20-

30% of

inoculated

animals

p = 0.002 [1][3][4]

VCaP 1

Reduced to 20-

30% of

inoculated

animals

p = 0.03 [1][3][4]

VCaP 10

Reduced to 20-

30% of

inoculated

animals

p < 0.001 [1][3][4]

Signaling Pathway and Experimental Workflow
Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following

diagrams are provided.

Signaling Pathway of ERG-Mediated Metastasis and
VPC-18005 Inhibition
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Caption: VPC-18005 inhibits metastasis by blocking the ERG-ETS domain.

Experimental Workflow for In Vivo Zebrafish Xenograft
Model
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Zebrafish Xenograft Metastasis Assay
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Caption: Workflow for assessing VPC-18005's anti-metastatic effect in vivo.

Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the

investigation of VPC-18005's anti-metastatic potential.

In Vitro Migration and Invasion Assays

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b10831163?utm_src=pdf-body-img
https://www.benchchem.com/product/b10831163?utm_src=pdf-body
https://www.benchchem.com/product/b10831163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


These assays are crucial for determining the effect of VPC-18005 on the motility of cancer

cells.

1. Cell Culture:

PNT1B-MOCK and PNT1B-ERG cells are maintained in appropriate culture media.

2. Real-Time Cell Analysis:

A double-chamber real-time cell analysis system is utilized.

Cells are seeded in the upper chamber of the system.

After 24 hours, the cells are treated with 5 µM of VPC-18005.[4]

Cell migration and invasion through the pores of the upper chamber are monitored in real-

time. The normalized cell index serves as a measure of migration and invasion.[3][4]

In Vivo Zebrafish Xenograft Model
This in vivo model provides a robust system for evaluating the anti-metastatic effects of

compounds in a living organism.[1]

1. Zebrafish Maintenance:

Wildtype zebrafish are maintained according to standard laboratory protocols.[1][4]

Embryos are generated through natural pair-wise mating and raised at 28.5°C.[1][4]

To prevent pigment formation, 0.2 mM Phenylthiourea (PTU) is added to the embryos at 10

hours post-fertilization.[1][4]

2. Cell Preparation and Microinjection:

Prostate cancer cell lines (PNT1B-ERG and VCaP) are fluorescently labeled the day before

microinjection.[1][4]

Labeled cells are injected into the yolk sac of the zebrafish embryos.[1][4]
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3. Compound Treatment and Analysis:

Following injection, embryos are cultured in the presence of VPC-18005 at concentrations of

1 µM and 10 µM.[1][4]

After 5 days of treatment, the dissemination of the fluorescently labeled cancer cells from the

yolk sac to other parts of the zebrafish body is observed and quantified using microscopy.[1]

[4] The percentage of fish exhibiting cell dissemination is calculated.[1][4]

Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of ERG.

1. Cell Lines and Reporter Construct:

PNT1B-ERG and VCaP cells, which endogenously express ERG, are used.

A pETS-luc reporter construct, containing ETS binding sites upstream of a luciferase gene, is

transfected into the cells.

2. Compound Treatment and Measurement:

Cells are treated with varying concentrations of VPC-18005.

Luciferase activity is measured using a luminometer. A decrease in luciferase activity

indicates inhibition of ERG transcriptional activity.

IC50 values are calculated to determine the concentration of VPC-18005 required to inhibit

50% of the ERG transcriptional activity.[7]

Conclusion
VPC-18005 demonstrates significant anti-metastatic potential by directly targeting the ERG

transcription factor, a key driver in a substantial portion of prostate cancers. The in vitro and in

vivo data strongly support its ability to inhibit cancer cell migration and invasion at non-toxic

concentrations. The detailed experimental protocols provided herein offer a framework for the

continued investigation and development of VPC-18005 and similar targeted therapies for the

treatment of metastatic prostate cancer.[1][2][3][4][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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